molecular formula C23H30O4 B041513 Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate CAS No. 2668-74-8

Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate

Cat. No.: B041513
CAS No.: 2668-74-8
M. Wt: 370.5 g/mol
InChI Key: HROBKIGWGPCEDS-KOORYGTMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate, more commonly known as Cortisone 21-Acetate, is a synthetic glucocorticoid steroid of significant interest in biochemical and pharmacological research. This compound acts as a precursor and prodrug to cortisone, serving as a critical tool for studying the mechanisms of glucocorticoid action. Its primary research value lies in its role as an agonist of the glucocorticoid receptor (GR). Upon metabolic conversion in model systems, it modulates the transcription of anti-inflammatory and immunoregulatory genes, making it indispensable for in vitro and in vivo studies focused on inflammation, immune response, and cellular signaling pathways. Researchers utilize this compound to investigate the regulation of gene expression, the suppression of pro-inflammatory cytokines, and the metabolic effects of glucocorticoids, particularly in models of autoimmune disorders, allergic responses, and stress physiology. The 21-acetate group enhances the compound's stability and alters its pharmacokinetic profile, providing a valuable point of comparison for structure-activity relationship (SAR) studies aimed at developing novel glucocorticoid receptor modulators with improved efficacy and reduced side-effect profiles. This high-purity compound is intended for research applications only.

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h7,10,13,18-20H,5-6,8-9,11-12H2,1-4H3/t18-,19+,20+,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROBKIGWGPCEDS-KOORYGTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70949497
Record name 3,20-Dioxopregna-1,4-dien-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2668-74-8
Record name 17-(Acetyloxy)pregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2668-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002668748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,20-Dioxopregna-1,4-dien-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PREGNA-1,4-DIENE-3,20-DIONE, 17-HYDROXY-, ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELH7AYQ38W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Acetylation of 17α-Hydroxypregna-1,4-diene-3,20-dione

The most direct route involves acetylation of the 17α-hydroxyl group in 17α-hydroxypregna-1,4-diene-3,20-dione. This precursor is synthesized via microbial dehydrogenation of 17α-hydroxyprogesterone using Arthrobacter simplex or chemical dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Procedure :

  • Dehydrogenation :

    • 17α-Hydroxyprogesterone (10 g) is dissolved in tert-butanol (200 mL).

    • DDQ (12 mmol) is added, and the mixture is refluxed at 80°C for 6 hours under nitrogen.

    • The product, 17α-hydroxypregna-1,4-diene-3,20-dione, is isolated by filtration and recrystallized from ethanol (yield: 78%).

  • Acetylation :

    • The diene intermediate (5 g) is dissolved in pyridine (50 mL).

    • Acetic anhydride (15 mL) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

    • The reaction is quenched with ice-water, and the precipitate is filtered and washed with cold methanol to yield the acetylated product (yield: 92%).

Key Data :

StepReagentConditionsYield (%)Purity (HPLC)
DehydrogenationDDQ80°C, 6 h7895.2
AcetylationAcetic anhydridePyridine, 25°C9298.5

Microbial Biotransformation of Stigmasterol

Fermentation with Mycobacterium spp.

Certain Mycobacterium strains metabolize phytosterols (e.g., stigmasterol) into 17α-hydroxyprogesterone derivatives via side-chain degradation. Subsequent chemical steps introduce the 1,4-diene and acetyl group.

Procedure :

  • Side-Chain Cleavage :

    • Stigmasterol (20 g/L) is fermented in a medium containing Mycobacterium sp. NRRL B-3683 at 30°C for 72 hours.

    • The broth is extracted with ethyl acetate to isolate 17α-hydroxyprogesterone (yield: 65%).

  • Diene Formation and Acetylation :

    • The isolated 17α-hydroxyprogesterone undergoes DDQ-mediated dehydrogenation (as in Section 1.1).

    • Acetylation follows the same protocol, yielding the target compound (overall yield: 50%).

Advantages :

  • Utilizes renewable phytosterol sources.

  • Avoids harsh chemical conditions for side-chain degradation.

Regioselective Oxidation and Protection

Selective C17 Hydroxylation

For substrates lacking the 17α-hydroxyl group, microbial hydroxylation using Rhizopus arrhizus introduces the hydroxyl group regioselectively.

Procedure :

  • Hydroxylation :

    • Pregna-1,4-diene-3,20-dione (10 g) is incubated with Rhizopus arrhizus in a glucose-peptone medium (pH 6.8) at 28°C for 48 hours.

    • Extraction with dichloromethane yields 17α-hydroxypregna-1,4-diene-3,20-dione (yield: 68%).

  • Acetylation :

    • The product is acetylated as described in Section 1.1 (yield: 90%).

Challenges :

  • Microbial hydroxylation requires precise control of pH and temperature to prevent over-oxidation.

Quality Control and Characterization

Analytical Methods

  • HPLC : C18 column, mobile phase acetonitrile/water (70:30), flow rate 1.0 mL/min, UV detection at 240 nm.

  • MS (ESI+) : m/z 371.2 [M+H]⁺, confirming molecular weight.

  • ¹H NMR (CDCl₃): δ 5.72 (s, 1H, C4-H), δ 5.31 (s, 1H, C1-H), δ 2.05 (s, 3H, acetyl).

Industrial-Scale Optimization

Continuous Flow Acetylation

Recent advances employ continuous flow reactors to enhance reaction efficiency:

  • Conditions : Acetic anhydride (1.5 equiv), DMAP catalyst, residence time 15 minutes, 50°C.

  • Outcome : 99% conversion, reduced byproduct formation .

Chemical Reactions Analysis

Types of Reactions

Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate undergoes various chemical reactions including:

    Oxidation: This reaction can convert the hydroxyl group to a ketone.

    Reduction: This reaction can reduce the double bonds in the steroid nucleus.

    Substitution: This reaction can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and strong bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pregna-1,4-diene-3,20-dione, while reduction of the double bonds can yield dihydro derivatives.

Scientific Research Applications

Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate involves binding to specific steroid receptors in the body. This binding activates or represses the transcription of target genes, leading to various biological effects. The compound primarily targets glucocorticoid receptors, which are involved in the regulation of inflammation and immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Derivatives

The pharmacological profile of glucocorticoids is highly sensitive to structural modifications. Below is a comparative analysis of prednisolone acetate and its analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Prednisolone acetate 11β-OH, 17α-OH, 21-OAc, 1,4-diene C₂₃H₃₀O₅ 386.48 Moderate potency; used topically/systemically
Betamethasone acetate 9α-F, 11β-OH, 16β-Me, 21-OAc, 1,4-diene C₂₄H₃₁FO₆ 434.50 Enhanced glucocorticoid activity due to 9α-F and 16β-Me
Flumethasone 21-acetate 6α-F, 9α-F, 11β-OH, 16α-Me, 21-OAc, 1,4-diene C₂₄H₃₀F₂O₆ 464.49 High topical anti-inflammatory activity; fluorination increases potency
Methylprednisolone acetate 6α-Me, 11β-OH, 17α-OH, 21-OAc, 1,4-diene C₂₄H₃₂O₅ 416.51 Extended half-life due to 6α-Me; used in depot injections
Halopredone acetate 2-Br, 6β-F, 9α-F, 11β-OH, 16α-Me, 21-OAc, 1,4-diene C₂₅H₂₉BrF₂O₇ 567.40 Potent topical anti-inflammatory agent; bromine enhances receptor binding
Cismadinone acetate 6α-Cl, 17α-OAc, 1,4-diene C₂₃H₂₉ClO₄ 404.93 Progestogenic activity; structural analog with chlorine substitution

Pharmacological and Metabolic Differences

Glucocorticoid Potency
  • Prednisolone acetate : Moderate anti-inflammatory potency (1x hydrocortisone) due to the absence of fluorine or methyl groups at key positions .
  • Betamethasone acetate : 25–30x more potent than hydrocortisone due to 9α-F (enhances receptor affinity) and 16β-Me (reduces mineralocorticoid activity) .
  • Flumethasone derivatives : 6α-F and 9α-F substitutions increase lipophilicity and tissue retention, enhancing topical efficacy .
Metabolic Stability
  • Ester Hydrolysis: Prednisolone acetate is hydrolyzed by esterases to prednisolone, which is further metabolized.
  • Acetal vs. Ester Groups : Budesonide (16α,17α-acetal) resists esterase hydrolysis, favoring hepatic metabolism over local tissue activation, unlike acetate esters .
Systemic vs. Topical Use
  • Prednisolone acetate : Used systemically and topically; moderate bioavailability.
  • Halopredone acetate : Designed for topical use only; bromine at C-2 limits systemic absorption .
  • Triamcinolone acetonide 21-hemisuccinate: Water-soluble prodrug for intravenous use; succinate ester improves solubility .

Biological Activity

Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate, commonly known as 17-hydroxyprogesterone acetate (17-OHP acetate) , is a synthetic steroid derivative of 17-hydroxyprogesterone. This compound has garnered attention in both pharmaceutical and biological research due to its diverse biological activities, including anti-inflammatory, immunomodulatory, and potential neuroprotective effects.

1. Anti-inflammatory Effects

17-OHP acetate has demonstrated significant anti-inflammatory properties. Research indicates that it can reduce inflammation in models of inflammatory bowel disease (IBD). In murine studies, treatment with 17-OHP acetate led to improved intestinal barrier function and decreased inflammatory markers.

2. Immunomodulatory Properties

This compound also exhibits immunosuppressive effects, making it valuable in clinical settings where modulation of the immune response is necessary. Studies have shown that 17-OHP acetate can influence the activity of various immune cells, potentially benefiting conditions characterized by excessive immune activation.

3. Neuroprotective Potential

Emerging evidence suggests that 17-OHP acetate may play a role in protecting against neurodegenerative diseases such as Alzheimer's disease (AD). Preliminary studies involving animal models and human cell lines indicate that it may help mitigate neurodegeneration and enhance cognitive function. However, further investigations are essential to elucidate the mechanisms involved.

Case Studies and Experimental Evidence

StudyModelFindings
Study on IBD Mouse modelReduced inflammation and improved intestinal barrier function with 17-OHP acetate treatment.
Neuroprotection study Animal and human cell modelsIndicated potential protective effects against neurodegeneration.
Immunomodulation study In vitroShowed modulation of immune cell activity by 17-OHP acetate.

The biological activities of 17-OHP acetate can be attributed to its interaction with steroid hormone receptors and its influence on gene expression related to inflammation and immune response. The compound acts primarily through the following mechanisms:

  • Receptor Binding : It binds to progesterone receptors, leading to altered expression of target genes involved in inflammation and immune response.
  • Cell Signaling Pathways : It may modulate signaling pathways such as NF-kB and MAPK that are crucial in inflammatory processes.
  • Cytokine Regulation : The compound appears to influence cytokine production, which is pivotal in mediating immune responses.

Applications in Medicine

Due to its biological activities, 17-OHP acetate is utilized in various therapeutic contexts:

  • Corticosteroid Development : Its properties make it a candidate for developing anti-inflammatory drugs.
  • Management of Reproductive Disorders : It is used clinically for conditions such as amenorrhea and abnormal uterine bleeding.
  • Potential Use in Neurodegenerative Disorders : Ongoing research aims to explore its efficacy in treating neurodegenerative diseases.

Future Directions

Continued research is necessary to fully understand the pharmacodynamics and pharmacokinetics of 17-OHP acetate. Future studies should focus on:

  • Long-term effects of 17-OHP acetate on various biological systems.
  • Detailed exploration of its neuroprotective mechanisms.
  • Clinical trials assessing its efficacy in treating specific diseases.

Q & A

Basic: How can researchers confirm the identity of Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate in synthetic mixtures?

Methodological Answer:

  • Thin-Layer Chromatography (TLC): Prepare a sample solution (0.5 mg/mL in dehydrated alcohol) and compare retention factors (Rf) against a certified reference standard. Use silica gel plates and a mobile phase optimized for corticosteroids (e.g., chloroform:methanol:water mixtures) .
  • Infrared (IR) Spectroscopy: Match characteristic absorption bands (e.g., C=O stretch at ~1700 cm⁻¹ for the 3,20-dione groups, O-H stretch at ~3400 cm⁻¹ for hydroxyl groups) to reference spectra from pharmacopeial standards like USP or EP .
  • HPLC-UV: Use a C18 column with a gradient elution system (e.g., acetonitrile:water) and compare retention times/UV spectra (λ ~240 nm for conjugated dienes) to validated standards .

Basic: What are the key synthetic considerations for preparing Pregna-1,4-diene-3,20-dione derivatives?

Methodological Answer:

  • Stereochemical Control: The 17-hydroxy and acetate groups require regioselective protection/deprotection. For example, use tert-butyldimethylsilyl (TBS) ethers to protect hydroxyls during oxidation steps .
  • Oxidation State Management: Introduce the 1,4-diene system via dehydrogenation of saturated precursors using catalysts like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) under inert conditions .
  • Validation: Confirm intermediates via LC-MS and NMR (e.g., ¹³C NMR for carbonyl carbons at ~200 ppm for C3 and C20) .

Advanced: How should researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

  • Data Reconciliation: Cross-reference acute toxicity studies (e.g., LD50 values in rodents from RTECS) with metabolic stability assays. For example, discrepancies in neurotoxicity may arise from species-specific CYP450 metabolism .
  • Dose-Dependency Analysis: Replicate conflicting tumorigenicity studies (e.g., IARC Class 2B vs. non-carcinogenic findings) using standardized OECD guidelines, controlling for exposure duration and metabolite profiling .
  • Mechanistic Studies: Use in vitro models (e.g., human hepatocytes) to assess genotoxicity (Ames test) and correlate with in vivo data .

Advanced: What are best practices for impurity profiling of 17-hydroxy pregnadiene acetate derivatives?

Methodological Answer:

  • Impurity Identification: Use HPLC-MS/MS to detect common byproducts (e.g., 9α-fluoro or 16α-methyl isomers) at levels ≥0.1%. Reference EP impurity standards (e.g., Betamethasone Impurity J: 17,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione) .
  • Forced Degradation Studies: Expose the compound to heat (40°C/75% RH), acid/base hydrolysis, and oxidative stress (H2O2) to simulate stability-related impurities .
  • Quantitative Thresholds: Adhere to ICH Q3A guidelines, setting limits for identified impurities (e.g., ≤0.15% for individual unknown impurities) .

Advanced: How can advanced structural elucidation techniques resolve stereochemical ambiguities?

Methodological Answer:

  • X-ray Crystallography: Resolve 11β/16α-methyl configurations using single-crystal diffraction data (e.g., space group P212121 for dexamethasone acetate derivatives) .
  • NOESY NMR: Assign axial/equatorial orientations of hydroxyl groups via nuclear Overhauser effects (e.g., 17α vs. 17β configurations) .
  • Computational Modeling: Compare experimental IR and Raman spectra with density functional theory (DFT)-predicted vibrational modes for the 1,4-diene system .

Basic: What are the critical parameters for validating analytical methods for this compound?

Methodological Answer:

  • Linearity & Range: Establish a calibration curve (0.1–150 µg/mL) with R² ≥0.999 using HPLC-UV .
  • Precision: Achieve ≤2% RSD for intra-day and inter-day assays (n=6 replicates) .
  • Limit of Detection (LOD): Optimize to 0.01 µg/mL via signal-to-noise (S/N) ratios ≥3 .

Advanced: How can researchers address batch-to-batch variability in pharmacokinetic studies?

Methodological Answer:

  • Crystalline Polymorph Screening: Use differential scanning calorimetry (DSC) to identify stable polymorphs (e.g., melting points ~216–218°C for anhydrous forms) .
  • Dissolution Testing: Compare bioavailability across batches using USP Apparatus II (paddle method) in simulated intestinal fluid (pH 6.8) .
  • Accelerated Stability Studies: Store batches at 25°C/60% RH for 6 months and monitor degradation (e.g., via HPLC purity assays) .

Advanced: What strategies mitigate synthesis challenges for 17-acetate derivatives?

Methodological Answer:

  • Enzymatic Acetylation: Use immobilized lipases (e.g., Candida antarctica) for regioselective acetylation of the 17-hydroxy group, avoiding side reactions at C21 .
  • Protecting Group Strategy: Temporarily mask reactive ketones (C3/C20) with ethylene glycol to form ketals during acetylation .
  • Quality Control: Monitor reaction progress via in situ FTIR for acetate ester formation (~1740 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.